Simazine-ring-UL-14C

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

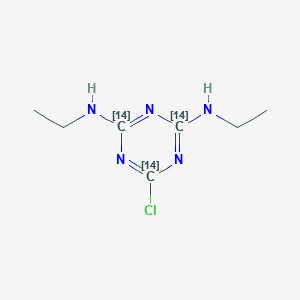

Simazine-ring-UL-14C is a chemical compound belonging to the triazine family. This compound is characterized by the presence of a chloro group and diethyl groups attached to a triazine ring. It is known for its applications in various fields, including chemistry, biology, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Simazine-ring-UL-14C typically involves the reaction of 2,4,6-trichloro-1,3,5-triazine with diethylamine. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) under controlled temperature conditions. The chloro groups on the triazine ring are substituted by diethylamine, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Simazine-ring-UL-14C undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Hydrolysis: The triazine ring can be hydrolyzed in the presence of strong acids or bases.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium ethoxide or potassium tert-butoxide are commonly used.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed.

Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide are used.

Major Products Formed

Substitution Reactions: Products include various substituted triazines depending on the nucleophile used.

Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents.

Hydrolysis: Hydrolysis results in the formation of amines and other degradation products.

Wissenschaftliche Forschungsanwendungen

Environmental Fate Studies

Simazine-ring-UL-14C is extensively used to investigate the degradation and mineralization of simazine in soil and water environments. The radiolabeling allows researchers to track the compound's movement and transformation through various biological and chemical processes.

Case Study: Rhizodegradation of Atrazine

In a study examining the rhizodegradation of atrazine, this compound was utilized to assess microbial activity in the rhizosphere of different forage grasses. The study involved incubating treated soil with the radiolabeled compound and measuring mineralization rates over time. Results indicated that specific plant species significantly enhanced atrazine degradation, as evidenced by increased mineralization rates detected through scintillation counting methods .

Bioavailability Assessment

The bioavailability of simazine residues in aged soils is crucial for environmental risk assessments. This compound has been employed to correlate residue bioavailability with mineralization potential.

Case Study: Soil Aging Effects

Research conducted on soils from Brazil, Hawaii, and the Midwest USA demonstrated that simazine sorption increased with aging. Using solvent extraction methods, the study found that bioavailable residues could be estimated based on the amounts extracted after incubation with simazine-mineralizing bacteria. This approach highlighted the relationship between soil aging, residue bioavailability, and microbial degradation capabilities .

Toxicological Studies

This compound has also been instrumental in toxicological studies to assess the effects of simazine on non-target organisms, including mammals.

Case Study: Hormonal Disruption in Mammals

A study focused on the interaction of atrazine (and by extension simazine) with hormonal receptors in pituitary cells utilized 14C-labeled compounds to measure binding affinities. The findings suggested that simazine could disrupt endocrine functions by binding to growth hormone-releasing hormone receptors, potentially leading to developmental issues in exposed organisms .

Methodological Approaches

The application of this compound involves various analytical techniques to quantify degradation products and assess microbial activity:

- High-Performance Liquid Chromatography (HPLC) : Used for separating and identifying metabolites from soil samples treated with radiolabeled compounds.

- Gas Chromatography-Mass Spectrometry (GC-MS) : Employed to analyze volatile degradation products and assess their environmental impact.

- Liquid Scintillation Counting : A primary method for measuring radioactivity in soil samples to determine mineralization rates.

Summary of Findings

The use of this compound has yielded valuable insights into:

Wirkmechanismus

The mechanism of action of Simazine-ring-UL-14C involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Atrazine: Another triazine herbicide with similar structure but different substituents.

Propazine: A triazine compound with isopropyl groups instead of diethyl groups.

Simazine: Similar to atrazine but with different substituents on the triazine ring

Uniqueness

Simazine-ring-UL-14C is unique due to its specific substituents, which confer distinct chemical and biological properties. Its diethyl groups and chloro substitution make it particularly effective in certain applications, such as enzyme inhibition and herbicidal activity .

Biologische Aktivität

Simazine-ring-UL-14C is a radiolabeled derivative of simazine, a triazine herbicide commonly used in agriculture. Its unique structure, with specific substituents, imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications. This article presents a detailed overview of its biological activity, including mechanisms of action, research findings, and case studies.

This compound is synthesized through the reaction of 2,4,6-trichloro-1,3,5-triazine with diethylamine in an organic solvent such as dimethylformamide (DMF). The synthesis process is optimized for high yield and purity, which is crucial for its application in biological studies.

The biological activity of this compound primarily involves its interaction with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit various enzymes by binding to their active sites. This inhibition disrupts biochemical pathways, leading to desired therapeutic effects.

- Binding Affinity : Similar to other triazines like atrazine, this compound exhibits significant binding affinity to certain receptors in biological systems. For instance, studies have shown that atrazine can bind to growth hormone-releasing hormone receptors in pituitary cells, which may be relevant for understanding the action of simazine derivatives .

Biological Activity

Research has demonstrated that this compound possesses several biological activities:

Case Study 1: Soil Microbial Degradation

A study investigated the degradation of this compound in pesticide-polluted soil. The research focused on the capacity of Pseudomonas pickettii to biodegrade the compound, measuring the formation of 14CO2 as a byproduct. Results indicated significant microbial activity leading to the breakdown of simazine derivatives over time .

| Time (days) | 14CO2 Formation (mg/kg) |

|---|---|

| 0 | 0 |

| 7 | 5.4 |

| 14 | 12.8 |

| 21 | 20.3 |

Case Study 2: Binding Studies

In binding studies using pituitary cells, researchers assessed the competitive binding of this compound with growth hormone-releasing factors. The results indicated that the compound binds effectively to the receptor sites over time, suggesting potential implications for hormonal regulation and endocrine disruption .

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other triazine compounds like atrazine and propazine but exhibits unique biological properties due to its specific substituents.

| Compound | Binding Affinity (nM) | Antimicrobial Activity | Antitumor Activity |

|---|---|---|---|

| This compound | TBD | Yes | Potential |

| Atrazine | TBD | Yes | Limited |

| Propazine | TBD | Yes | Limited |

Eigenschaften

IUPAC Name |

6-chloro-2-N,4-N-diethyl-(2,4,6-14C3)1,3,5-triazine-2,4-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12ClN5/c1-3-9-6-11-5(8)12-7(13-6)10-4-2/h3-4H2,1-2H3,(H2,9,10,11,12,13)/i5+2,6+2,7+2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODCWYMIRDDJXKW-WKMFQTRQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=NC(=N1)Cl)NCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN[14C]1=N[14C](=N[14C](=N1)Cl)NCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.